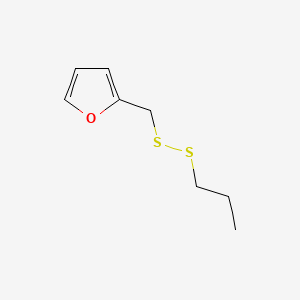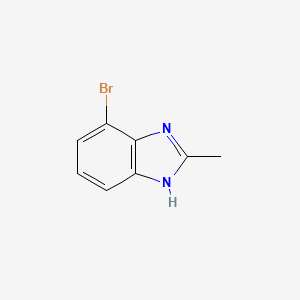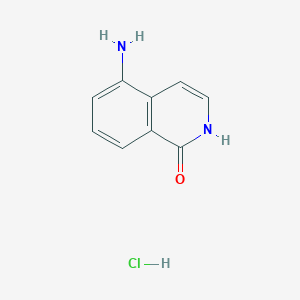
5-Aminoisoquinolin-1(2H)-one hydrochloride
Overview
Description
5-Aminoisoquinolin-1(2H)-one hydrochloride: is a chemical compound with a unique structure that includes an isoquinoline ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental applications.
Mechanism of Action
Mode of Action
It is known that the compound has been incorporated into photoinitiating systems together with an iodonium salt, n-vinylcarbazole, an amine or 2,4,6-tris(trichloromethyl)-1,3,5-triazine .
Biochemical Pathways
It has been used in the ring-opening cationic polymerization of epoxides as well as the free radical polymerization of acrylates .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinolin-1(2H)-one hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of isoquinoline, followed by reduction to form the amino group. The subsequent steps involve cyclization and functional group modifications to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced or modified using various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced isoquinoline compounds.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-Aminoisoquinolin-1(2H)-one hydrochloride is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA repair mechanisms.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Quinoline: A structurally related compound with a wide range of applications in medicinal chemistry.
Isoquinoline: Another related compound with similar biological activities.
4-Aminoisoquinolin-1(2H)-one: A closely related compound with slight structural differences.
Uniqueness: 5-Aminoisoquinolin-1(2H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogues. Its ability to inhibit DNA repair enzymes makes it particularly valuable in cancer research.
Properties
IUPAC Name |
5-amino-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-5H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNLARCFSYAXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582017 | |
| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93117-07-8 | |
| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AIQ hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Aminoisoquinolin-1(2H)-one hydrochloride impact the metastatic potential of colon cancer cells?
A1: this compound (5-AIQ) exhibits antimetastatic effects on CT26 colon carcinoma cells by inhibiting poly(ADP-ribose) polymerase (PARP) activity [, ]. This inhibition leads to the downregulation of several key genes involved in metastasis, including:
- Nuclear factor-κB (NF-κB): A transcription factor regulating inflammation, cell survival, and metastasis. 5-AIQ suppresses NF-κB activity, likely contributing to its antimetastatic effects [, ].
- Integrin β1: A cell surface receptor mediating cell adhesion and migration. Reduced integrin β1 expression contributes to decreased adhesion of CT26 cells to the extracellular matrix [, ].
- Matrix metalloproteinases (MMPs): Enzymes involved in extracellular matrix degradation, facilitating cancer cell invasion. 5-AIQ decreases both the expression and activity of MMP-9 and MMP-2, hindering the invasive capabilities of CT26 cells [, ].
Q2: What are the limitations of the current research on this compound and its antimetastatic properties?
A2: While the research on 5-AIQ shows promise, several aspects require further investigation:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




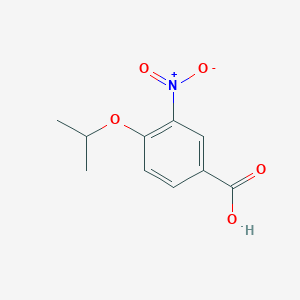
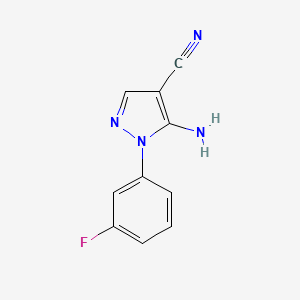
![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)

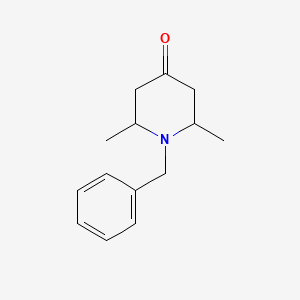

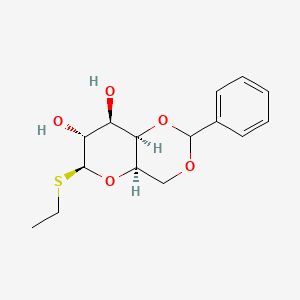

![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)
